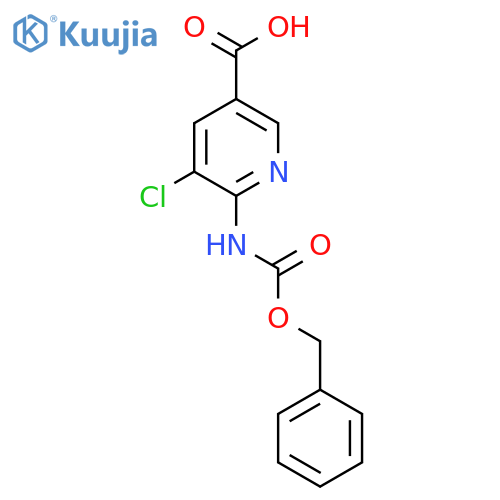Cas no 2287339-75-5 (5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)

2287339-75-5 structure
商品名:5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid
5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid
- EN300-6747001
- 6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid
- 2287339-75-5
-
- インチ: 1S/C14H11ClN2O4/c15-11-6-10(13(18)19)7-16-12(11)17-14(20)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)(H,16,17,20)
- InChIKey: DSHLZBSYMHGIAI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(=O)O)=CN=C1NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 306.0407345g/mol
- どういたいしつりょう: 306.0407345g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 88.5Ų
5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747001-0.05g |
6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid |
2287339-75-5 | 95.0% | 0.05g |
$455.0 | 2025-03-13 | |
| Enamine | EN300-6747001-1.0g |
6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid |
2287339-75-5 | 95.0% | 1.0g |
$541.0 | 2025-03-13 | |
| Enamine | EN300-6747001-5.0g |
6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid |
2287339-75-5 | 95.0% | 5.0g |
$1572.0 | 2025-03-13 | |
| Enamine | EN300-6747001-0.25g |
6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid |
2287339-75-5 | 95.0% | 0.25g |
$498.0 | 2025-03-13 | |
| Enamine | EN300-6747001-0.5g |
6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid |
2287339-75-5 | 95.0% | 0.5g |
$520.0 | 2025-03-13 | |
| Enamine | EN300-6747001-0.1g |
6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid |
2287339-75-5 | 95.0% | 0.1g |
$476.0 | 2025-03-13 | |
| Enamine | EN300-6747001-10.0g |
6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid |
2287339-75-5 | 95.0% | 10.0g |
$2331.0 | 2025-03-13 | |
| Enamine | EN300-6747001-2.5g |
6-{[(benzyloxy)carbonyl]amino}-5-chloropyridine-3-carboxylic acid |
2287339-75-5 | 95.0% | 2.5g |
$1063.0 | 2025-03-13 |
5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
2287339-75-5 (5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid) 関連製品
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
